molecular formula C19H22FN5OS B292387 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine

4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine

Cat. No. B292387
M. Wt: 387.5 g/mol
InChI Key: CZTYNKFSRSTALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of pyrazolopyridazine derivatives and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine involves the inhibition of kinase activity by binding to the ATP-binding site. It has been found to be a selective inhibitor of the B-RafV600E kinase, which is a key oncogenic driver in melanoma. The inhibition of this kinase leads to the suppression of downstream signaling pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine in lab experiments include its potent inhibitory activity against kinases, its selectivity for the B-RafV600E kinase, and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine. These include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other anticancer drugs, and the exploration of its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine is a promising chemical compound that has shown potential applications in medicinal chemistry. Its potent inhibitory activity against kinases, selectivity for the B-RafV600E kinase, and ability to induce apoptosis in cancer cells make it a promising candidate for further research. However, its limitations and potential toxicity at high concentrations must also be taken into consideration. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-(2-aminopyridin-3-yl)acetic acid with 2,6-difluorobenzyl bromide, followed by the reaction with 2,4-dimethyl-1H-pyrazol-3-amine and morpholine. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

The chemical compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to have potent inhibitory activity against a range of kinases, including the B-RafV600E kinase, which is a key oncogenic driver in melanoma. It has also been found to inhibit the growth of various cancer cell lines, including melanoma, breast, lung, and colon cancer cells.

properties

Molecular Formula

C19H22FN5OS

Molecular Weight

387.5 g/mol

IUPAC Name

4-[2-[2-(2-fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine

InChI

InChI=1S/C19H22FN5OS/c1-13-17-14(2)25(16-6-4-3-5-15(16)20)23-18(17)19(22-21-13)27-12-9-24-7-10-26-11-8-24/h3-6H,7-12H2,1-2H3

InChI Key

CZTYNKFSRSTALT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3F)SCCN4CCOCC4)C

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3F)SCCN4CCOCC4)C

Origin of Product

United States

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